4-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(3-methoxybenzyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid
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Overview
Description
4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Azides and ethers.
Scientific Research Applications
4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The compound interacts with molecular targets such as amino acids and peptides, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Ala-OH: An alanine derivative with an Fmoc protecting group.
Uniqueness
4-(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid is unique due to its complex structure and the presence of both Fmoc and methoxyphenyl groups. This combination provides enhanced stability and specificity in peptide synthesis, making it a valuable tool in chemical and biological research .
Properties
Molecular Formula |
C34H38N2O5 |
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Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-[3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(3-methoxyphenyl)methyl]-3,7-diazabicyclo[3.3.1]nonan-2-yl]butanoic acid |
InChI |
InChI=1S/C34H38N2O5/c1-40-26-9-6-8-23(17-26)18-35-19-24-16-25(21-35)32(14-7-15-33(37)38)36(20-24)34(39)41-22-31-29-12-4-2-10-27(29)28-11-3-5-13-30(28)31/h2-6,8-13,17,24-25,31-32H,7,14-16,18-22H2,1H3,(H,37,38) |
InChI Key |
WONLBBBDIZDWOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3CC(C2)C(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CCCC(=O)O |
Origin of Product |
United States |
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